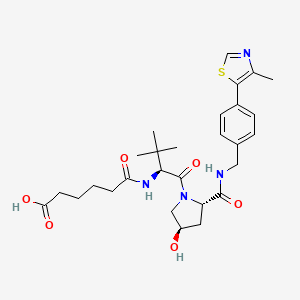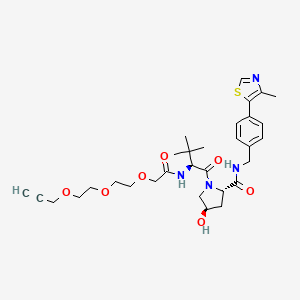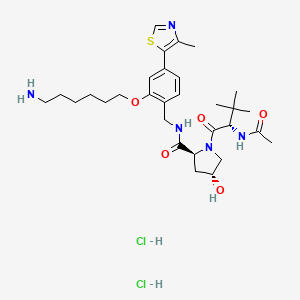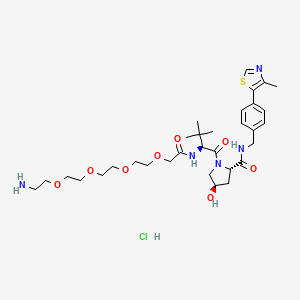![molecular formula C12H8ClFN4 B611747 N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine CAS No. 1330624-42-4](/img/structure/B611747.png)
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Parkinson's Disease Research : This compound, identified as VU0418506, has been characterized as a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4). It showed promising results in preclinical rodent models of Parkinson's disease (Engers et al., 2016).
Anticancer Potential : Research on pyrazolopyridines, a class of compounds to which N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine belongs, has shown interesting antiproliferative activity against various cancer cell lines. These compounds can induce apoptotic cell death and inhibit protein kinases (Gavriil et al., 2017).
Activity Against Cancer Kinases : Certain derivatives of pyrazolo[4,3-b]pyridines have shown activity against significant cancer kinases, making them potential candidates for anticancer programs (Abu Thaher et al., 2012).
Synthesis and Structural Studies : Studies have been conducted on the synthesis of pyrazolo[4,3-b]pyridine derivatives and examining their molecular structures, which is crucial for understanding their pharmacological properties (Lipson et al., 2015).
Photophysical Properties : Research on pyrazolo[3,4-b]pyridines with specific substituents has been conducted to study their fluorescence properties, which could be relevant for developing new imaging agents or sensors (Patil et al., 2011).
Versatile Synthesis Techniques : There have been developments in versatile synthesis methods for pyrazolo[3,4-b]pyridines, which can be crucial for the efficient production of these compounds for various applications (Almansa et al., 2008).
Potential as Corrosion Inhibitors : Some derivatives of pyrazolo[3,4-b]pyridines have been studied for their potential as corrosion inhibitors, indicating the diverse applications of this class of compounds (Dandia et al., 2013).
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN4/c13-8-6-7(3-4-9(8)14)16-12-11-10(17-18-12)2-1-5-15-11/h1-6H,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDWTBISUBYOMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NN2)NC3=CC(=C(C=C3)F)Cl)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Verticillin A [MI]](/img/structure/B611668.png)





![2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B611681.png)


